molecular formula C13H14FN5 B1638738 N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine CAS No. 524057-24-7

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine

Cat. No.: B1638738
CAS No.: 524057-24-7
M. Wt: 259.28 g/mol
InChI Key: ICOUGUQUSJHRMY-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine is a chemical compound with the molecular formula C13H14FN5 It is known for its unique structure, which combines a pyrimidine ring with a fluorophenyl group and a guanidine moiety

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

This compound should be handled with care. Some general safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 2-fluorobenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the guanidine linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethyl-2-pyrimidinol
  • 2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
  • N-(4,6-Dimethylpyrimidin-2-yl)-N’-(2-fluorophenyl)guanidine

Uniqueness

N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine stands out due to its unique combination of a pyrimidine ring, a fluorophenyl group, and a guanidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-fluorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c1-8-7-9(2)17-13(16-8)19-12(15)18-11-6-4-3-5-10(11)14/h3-7H,1-2H3,(H3,15,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOUGUQUSJHRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178389
Record name Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N′-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524057-24-7
Record name Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N′-(2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524057-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanidine, N-(4,6-dimethyl-2-pyrimidinyl)-N′-(2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine
Reactant of Route 2
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine
Reactant of Route 3
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine
Reactant of Route 4
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine
Reactant of Route 5
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine
Reactant of Route 6
N-(4,6-dimethylpyrimidin-2-yl)-N'-(2-fluorophenyl)guanidine

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